molecular formula C15H20N2O5S B2603111 1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid CAS No. 794554-83-9

1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2603111
CAS No.: 794554-83-9
M. Wt: 340.39
InChI Key: XNCZUJCDBHKBLN-UHFFFAOYSA-N
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Description

1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a diethylamino sulfonyl substituent on the para-position of the phenyl ring.

Properties

IUPAC Name

1-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-3-16(4-2)23(21,22)13-7-5-12(6-8-13)17-10-11(15(19)20)9-14(17)18/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCZUJCDBHKBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains three key functional groups:

  • Pyrrolidine ring (cyclic amine)

  • Carboxylic acid (COOH)

  • Diethylamino sulfonyl group (-SO₂-N(Et)₂)

These groups enable diverse reactivity, including nucleophilic substitutions, hydrolysis, and oxidation/reduction processes.

Hydrolysis of the Sulfonamide Group

The diethylamino sulfonyl group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives:
Reaction:

R-SO₂-N(Et)₂+H₂OR-SO₃H+N(Et)₂H+\text{R-SO₂-N(Et)₂} + \text{H₂O} \rightarrow \text{R-SO₃H} + \text{N(Et)₂H}^+

This reaction is influenced by pH and temperature. For example, acidic conditions (e.g., HCl) favor cleavage of the sulfonamide bond, while basic conditions (e.g., NaOH) may also facilitate hydrolysis.

Substitution Reactions at the Carboxylic Acid

The carboxylic acid (-COOH) is prone to esterification or amidation:

  • Esterification: Reaction with alcohols (e.g., methanol) under acidic catalysis forms esters.

  • Amidation: Reaction with amines (e.g., NH₃) yields amides.

These transformations alter solubility and biological activity.

Pyrrolidine Ring Reactivity

The pyrrolidine ring (cyclic amine) can participate in:

  • Ring-opening reactions under strong acidic or basic conditions, potentially forming linear amine derivatives.

  • Electrophilic substitution at the nitrogen center, influenced by steric effects from the bulky sulfonamide group.

Reaction Conditions and Outcomes

Reaction TypeConditionsProducts
Sulfonamide hydrolysis Acidic (HCl, reflux) or basic (NaOH)Sulfonic acid + diethylamine
Carboxylic acid esterification Acid catalyst (e.g., H₂SO₄), alcoholCorresponding ester
Pyrrolidine ring cleavage Strong acid/base, heatLinear amine derivatives

Structural Influence on Reactivity

The diethylamino sulfonyl group sterically hinders reactions at the pyrrolidine ring, potentially directing reactivity toward the sulfonamide or carboxylic acid groups. Substituent effects on the phenyl ring (e.g., electron-donating/-withdrawing groups) may further modulate reaction rates.

Key Challenges and Considerations

  • Controlled hydrolysis: Avoiding unintended cleavage of the sulfonamide group during other reactions.

  • Solubility: The polar carboxylic acid and sulfonamide groups may require organic co-solvents for homogeneous reactions.

References:

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of 1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid exhibit significant anticancer properties. For instance, modifications to the compound have led to enhanced efficacy against various cancer cell lines, including non-small cell lung cancer (A549) models. The structure-activity relationship indicates that specific substitutions can improve cytotoxic effects significantly, with some derivatives reducing cell viability by over 67% compared to standard chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. Certain derivatives demonstrated promising antimicrobial effects, indicating potential as a lead compound for developing new antibiotics targeting resistant strains . The screening of various analogues has shown that modifications to the diethylamino and sulfonyl groups can influence their activity against specific pathogens.

Nrf2 Activation

Another significant application of this compound is its role as an Nrf2 enhancer. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Studies indicate that derivatives of this compound activate the Nrf2 pathway in a dose-dependent manner, suggesting potential therapeutic applications in treating oxidative stress-related diseases .

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving suitable precursors.
  • Sulfonamide Formation: The introduction of the diethylamino sulfonyl group can be accomplished via sulfonation reactions.
  • Carboxylic Acid Introduction: The final step involves the addition of the carboxylic acid functional group, often through hydrolysis or direct carboxylation methods.

These synthetic routes are crucial for generating analogues with improved biological properties.

Case Study 1: Anticancer Efficacy

In a recent study published in ChemPlusChem, researchers synthesized several derivatives of the compound and evaluated their anticancer effects using MTT assays on A549 cells. The results indicated that certain modifications led to a significant reduction in cell viability (up to 24% compared to controls), highlighting the potential for developing new anticancer agents from this chemical scaffold .

Case Study 2: Antimicrobial Screening

A comprehensive screening was conducted on various derivatives against WHO-priority pathogens using broth microdilution techniques. Results showed that while some compounds had no activity (MIC > 128 µg/mL), others demonstrated notable efficacy against specific strains, suggesting avenues for further development in antimicrobial therapies .

Tables

Application Description References
Anticancer ActivitySignificant cytotoxicity against A549 cells; structure-dependent efficacy
Antimicrobial ActivityEffective against certain Gram-positive bacteria; potential for antibiotic development
Nrf2 ActivationEnhances antioxidant response; potential treatment for oxidative stress diseases

Mechanism of Action

The mechanism of action of 1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of pyrrolidinone derivatives are highly dependent on substituents attached to the phenyl ring and the pyrrolidine core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolidinone Derivatives
Compound Name Substituents on Phenyl Ring Key Functional Groups on Pyrrolidine Core Biological Activity (vs. Reference) Key Findings Reference
Target Compound 4-[(Diethylamino)sulfonyl] 5-Oxo, 3-carboxylic acid Not reported Hypothesized enhanced solubility and H-bonding capacity -
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH 5-Oxo, 3-carboxylic acid Antioxidant (1.5× ascorbic acid) Oxadiazole/triazole derivatives show superior radical scavenging
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3,5-Cl, 2-OH 5-Oxo, 3-carboxylic acid Antimicrobial, anticancer Broad-spectrum activity against pathogens and cancer cells
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2,4-F 5-Oxo, 3-carboxylic acid Not reported Fluorine enhances metabolic stability
1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid 4-(3,5-dimethylphenoxy) 5-Oxo, 3-carboxylic acid Not reported Lipophilic groups may improve membrane permeability
1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid 4-acetyl 5-Oxo, 3-carboxylic acid Not reported Acetyl group increases lipophilicity

Key Observations

Antioxidant Activity: Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) and heterocyclic appendages (oxadiazole, triazole) exhibit potent antioxidant activity. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed 1.5× higher activity than ascorbic acid .

Antimicrobial and Anticancer Potential: Chloro and hydroxyl substituents (e.g., 3,5-dichloro-2-hydroxyphenyl) correlate with broad-spectrum antimicrobial and anticancer activity . The diethylamino sulfonyl group’s bulkiness and polarity may alter target binding, necessitating specific assays to evaluate its efficacy.

Solubility and Bioavailability : The sulfonyl group in the target compound enhances polarity and solubility compared to lipophilic substituents (e.g., acetyl , decylcarbamoyl ). This could improve aqueous solubility but reduce cell membrane penetration. Fluorinated analogs (e.g., 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) balance metabolic stability and bioavailability .

Electrochemical Properties: The diethylamino group is a strong electron donor, which may stabilize the molecule’s charge distribution, contrasting with electron-withdrawing groups (e.g., Cl, NO₂) in antioxidant-active analogs .

Biological Activity

1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid (CAS RN: 794554-83-9) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a pyrrolidine ring substituted with a carboxylic acid and a diethylaminosulfonyl group, which may influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of derivatives related to this compound against multidrug-resistant pathogens. For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were tested against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, demonstrating significant antimicrobial activity .

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenActivity DetectedReference
Staphylococcus aureusPositive
Klebsiella pneumoniaePositive
Acinetobacter baumanniiPositive
Candida aurisModerate

These findings suggest that the compound's structural modifications can enhance its effectiveness against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. A study focused on derivatives containing a 3,5-dichloro-2-hydroxyphenyl substituent reported significant cytotoxic effects in human lung cancer cell lines (A549) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
A54915.2Apoptosis induction
MCF720.5Cell cycle arrest

Case Studies

Several case studies have explored the potential of this compound as a lead for drug development. In one notable study, researchers synthesized a series of derivatives and evaluated their antimicrobial and anticancer properties using standard assays. The results indicated that certain modifications significantly increased potency against both bacterial and cancer cell lines.

Q & A

Q. What are the primary synthetic routes for 1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via condensation of substituted aniline derivatives with itaconic acid under reflux in water, followed by sulfonation and diethylamine functionalization. For example, similar pyrrolidinone derivatives are synthesized by reacting 2,4-difluoroaniline with itaconic acid at boiling temperatures, achieving cyclization through dehydration . Catalyst choice (e.g., sulfuric acid for esterification) and solvent polarity significantly impact yield, as polar aprotic solvents like DMF enhance intermediate stability during sulfonation .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its purity?

Key techniques include:

  • NMR spectroscopy : Assigns protons and carbons in the pyrrolidinone ring and sulfonylphenyl group.
  • X-ray crystallography : Resolves stereochemistry and confirms the lactam ring conformation (e.g., planarity of the 5-oxo group) .
  • HPLC-MS : Validates purity (>95%) and detects byproducts from incomplete sulfonation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound exhibits moderate solubility in DMSO and methanol but low solubility in water. Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 3), necessitating storage at 2–8°C in amber vials .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations model the electron-withdrawing effects of the sulfonyl group, predicting nucleophilic attack sites on the pyrrolidinone ring. Molecular docking simulations suggest potential interactions with enzymes like PYCR1 (pyrroline-5-carboxylate reductase), linked to proline metabolism .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Discrepancies often arise from assay conditions (e.g., bacterial strain variability or compound concentration ranges). Methodological adjustments include:

  • Dose-response curves : Validate EC50 values across multiple cell lines.
  • Metabolic stability assays : Assess if degradation products interfere with activity .

Q. How can the synthesis be optimized for enantiomeric purity, given the chiral center at the pyrrolidine ring?

Asymmetric synthesis routes employ chiral catalysts (e.g., palladium with BINAP ligands) to control stereochemistry. Alternatively, enzymatic resolution using lipases selectively hydrolyzes undesired enantiomers .

Q. What are the mechanistic implications of the diethylamino-sulfonyl group in modulating enzyme inhibition?

The sulfonyl group enhances hydrogen bonding with active-site residues (e.g., in carbonic anhydrase), while the diethylamino moiety increases lipophilicity, improving membrane permeability. Kinetic assays (e.g., Lineweaver-Burk plots) differentiate competitive vs. allosteric inhibition modes .

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